molecular formula C12H16FN B1636554 Cyclopentyl-(2-fluoro-benzyl)-amine CAS No. 85952-80-3

Cyclopentyl-(2-fluoro-benzyl)-amine

Cat. No.: B1636554
CAS No.: 85952-80-3
M. Wt: 193.26 g/mol
InChI Key: RABPPLBEHXEIKW-UHFFFAOYSA-N
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Description

“Cyclopentyl-(2-fluoro-benzyl)-amine” is a compound that contains a cyclopentyl group, a 2-fluorobenzyl group, and an amine group . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .


Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzymatic methods for the synthesis of fluorinated compounds are significant, and the direct formation of the C-F bond by fluorinase is the most effective and promising method . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Unlike other halogens (chlorine, bromine, iodine, astatine, and tennessine), non-polarizable fluorine does not participate in halogen bonding .


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . This includes free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

  • Synthesis of Fluorinated Heterocycles : Cyclopentyl-(2-fluoro-benzyl)-amine is used in the synthesis of fluorinated heterocycles. A mild intramolecular fluoro-cyclisation reaction involving benzylic alcohols and amines has been developed, where Selectfluor is used as a fluorine source and base for electrophilic cyclisations, leading to the formation of fluorinated heterocycles with 1,3-disubstitution (Parmar & Rueping, 2014).

  • Catalytic Applications : It finds application in catalysis, particularly in the reductive amination of cyclopentanone. The use of Ru/Nb2O5 catalysts has been shown to yield cyclopentylamine, an important chemical in the production of pesticides, cosmetics, and medicines (Guo et al., 2019).

  • Prodrug Synthesis : It is involved in the creation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These prodrugs have been found to revert rapidly and quantitatively to their parent amine in vivo, showing potential in the treatment of breast and ovarian tumors (Bradshaw et al., 2002).

  • P450-Catalyzed Intramolecular sp3 C–H Amination : Cytochrome P450 enzymes are efficient catalysts for mediating intramolecular benzylic C–H amination reactions in a variety of arylsulfonyl azide compounds, allowing for stereo- and enantioselective formation of sultam products (Singh, Bordeaux & Fasan, 2014).

  • Bioconjugation Studies : The compound has implications in the study of bioconjugation, particularly in understanding the mechanism of amide formation in aqueous media between carboxylic acid and amine (Nakajima & Ikada, 1995).

  • Synthesis of Herbicides : The cascade cyclization of fluoroalkyl alkynylimines with primary amines, including the synthesis of 4-amino-5-fluoropicolinates, has been modified for potential herbicide applications. This method allows access to picolinic acids with substituents previously inaccessible via cross-coupling chemistry (Johnson et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, 2-Fluorobenzoyl chloride, indicates that it is combustible and causes severe skin burns and eye damage . It’s important to handle such compounds with appropriate safety measures.

Future Directions

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including various enzymes . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

Biochemical Analysis

Biochemical Properties

Cyclopentyl-(2-fluoro-benzyl)-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450 enzymes. The interaction with MAO involves the inhibition of the enzyme’s activity, which can affect the metabolism of neurotransmitters. Additionally, this compound interacts with cytochrome P450 enzymes, influencing the metabolism of various substrates through oxidation reactions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors, thereby impacting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as MAO, leading to the inhibition of their catalytic activity. This inhibition can result in altered levels of neurotransmitters in the brain. Additionally, this compound can activate certain receptors, triggering downstream signaling cascades that influence cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it can degrade over time when exposed to light and oxygen. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes. High doses of this compound can cause oxidative stress and damage to cellular components, highlighting the importance of dosage regulation in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by conjugation reactions. These metabolic processes can affect the overall bioavailability and activity of this compound in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as organic cation transporters (OCTs). Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound is known to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for understanding the biochemical and physiological effects of this compound .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABPPLBEHXEIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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